5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide

Übersicht

Beschreibung

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is a complex organic compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can be achieved through a multi-step process involving the following key steps:

Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting a suitable phthalic anhydride derivative with a primary amine under acidic conditions.

Introduction of Functional Groups: Subsequent steps involve the introduction of the bromine, hydroxyl, tert-butyl, chlorine, and fluorine groups. This can be accomplished through a series of substitution and addition reactions using appropriate reagents such as bromine, tert-butyl chloride, and fluorobenzene.

Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired isoindole derivative. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds using reducing agents such as lithium aluminum hydride or hydrogen gas.

Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide, potassium cyanide, and sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may yield a methoxy or cyano derivative.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide has been primarily studied for its potential use in developing antihypertensive and antidiabetic medications. Its structural characteristics suggest several therapeutic roles:

- Antihypertensive Activity : The compound's ability to influence vascular smooth muscle relaxation makes it a candidate for managing hypertension.

- Antidiabetic Effects : Preliminary studies indicate that it may enhance insulin sensitivity or modulate glucose metabolism .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Antiviral Potential : Some studies suggest efficacy against viruses such as herpes simplex virus .

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in preclinical models.

Case Study 1: Antihypertensive Effects

A study assessed the antihypertensive effects of this compound in animal models. Results indicated a significant reduction in blood pressure when administered at specific dosages. The mechanism was linked to vasodilation mediated by nitric oxide pathways.

Case Study 2: Antidiabetic Activity

In vitro studies showed that this compound could enhance glucose uptake in muscle cells. The findings suggest that it may act similarly to existing antidiabetic drugs by improving insulin sensitivity.

Case Study 3: Antiviral Activity

Research exploring the antiviral properties revealed that certain derivatives of this compound inhibited viral replication in cell cultures infected with herpes simplex virus type 1 (HSV-1). This opens avenues for further investigation into its potential as an antiviral agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| Hydrochlorothiazide | Benzothiadiazine derivative | Widely used diuretic |

| 6-Chloro-3-Methylbenzothiadiazine | Similar core structure | Antihypertensive |

| 7-Chloro-5-(Furan-3-Yl)-3-Methylbenzothiadiazine | Contains furan moiety | Potential neuroprotective effects |

The comparative analysis shows that while these compounds share structural similarities with this compound, they differ significantly in their specific applications and mechanisms of action .

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide: Unique due to its combination of functional groups and structural complexity.

Isoindole-1,3-dione Derivatives:

Indole Alkaloids: Natural products with similar isoindole cores but different substituents and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of bromine, hydroxyl, tert-butyl, chlorine, and fluorine groups makes it a versatile compound for various scientific and industrial applications.

Biologische Aktivität

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide (commonly referred to as a benzothiadiazine derivative) has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . This compound features a benzothiadiazine core which is critical for its biological activity. The presence of chlorine and methyl groups contributes to its pharmacological properties.

Research indicates that benzothiadiazine derivatives act primarily through modulation of neurotransmitter systems. Specifically, they are known to interact with the AMPA receptor, a subtype of glutamate receptor involved in synaptic transmission and plasticity.

Key Mechanisms:

- AMPA Receptor Modulation : Compounds like 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine act as positive allosteric modulators of AMPA receptors. This modulation enhances synaptic transmission without the excitotoxic effects associated with direct agonists .

- Neurotransmitter Release : Studies have shown that this compound can increase levels of acetylcholine and serotonin in the hippocampus, suggesting a role in cognitive enhancement and neuroprotection .

Cognitive Enhancement

One of the most significant findings regarding 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine is its potential as a cognitive enhancer. In animal models, it has been shown to improve performance in memory tasks such as the water maze test. The compound appears to mitigate performance impairments caused by various pharmacological agents that disrupt cognitive function .

Antitumor Activity

Recent studies have explored the antitumor properties of benzothiadiazine derivatives. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell proliferation by interfering with protein-protein interactions critical for tumor growth .

Antimicrobial Properties

Benzothiadiazine derivatives have also been evaluated for their antimicrobial activities. Research indicates that they exhibit significant antibacterial and antifungal properties against various pathogens .

Research Findings and Case Studies

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine suggests favorable absorption and distribution characteristics. Studies involving hepatic metabolism indicate that the compound is metabolized by cytochrome P450 enzymes into several metabolites, some of which retain biological activity similar to the parent compound but with enhanced stability .

Eigenschaften

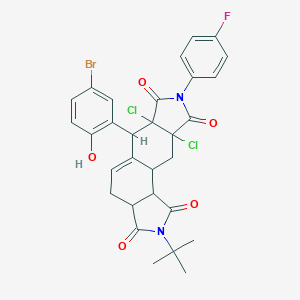

IUPAC Name |

6-(5-bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQRWPPAZDXKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26BrCl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90411247 | |

| Record name | AGN-PC-0LOQV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6059-27-4 | |

| Record name | AGN-PC-0LOQV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.